5,5'-Dinonyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dinonyl-2,2’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its long nonyl chains attached to the 5th position of each pyridine ring, which imparts unique physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dinonyl-2,2’-bipyridine typically involves the coupling of 5-nonylpyridine under specific conditions. One method involves heating 4-(1-butyl-pentyl)pyridine with palladium on carbon (Pd/C) as a catalyst at 210°C under an argon atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Dinonyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxidized bipyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nonyl chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Halogenated bipyridine derivatives.
Scientific Research Applications
Chemistry: 5,5’-Dinonyl-2,2’-bipyridine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their unique optical and electronic properties .
Biology and Medicine: While specific biological applications are limited, bipyridine derivatives are explored for their potential in drug development and as diagnostic agents .
Industry: The compound is used in the preparation of artificial muscles based on nematic triblock copolymers. It is also employed in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .
Mechanism of Action
The mechanism of action of 5,5’-Dinonyl-2,2’-bipyridine primarily involves its role as a ligand. It coordinates with metal ions, influencing their electronic properties and reactivity. The nonyl chains provide steric hindrance, affecting the stability and solubility of the resulting complexes .
Molecular Targets and Pathways: The compound targets metal ions, forming coordination complexes that can participate in various catalytic and electronic processes. These complexes are studied for their potential in solar cells, catalysis, and electronic devices .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with shorter alkyl chains.
4,4’-Bipyridine: Known for its use in the synthesis of paraquat, a herbicide.
3,3’-Bipyridine: Less common but used in specific coordination chemistry applications.
Uniqueness: 5,5’-Dinonyl-2,2’-bipyridine is unique due to its long nonyl chains, which impart distinct physical properties such as increased hydrophobicity and altered solubility. These properties make it suitable for specialized applications in materials science and catalysis .
Properties
CAS No. |
474234-89-4 |
---|---|
Molecular Formula |
C28H44N2 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
5-nonyl-2-(5-nonylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-27(29-23-25)28-22-20-26(24-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3 |
InChI Key |
GPQFZQIPWPTQGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CN=C(C=C1)C2=NC=C(C=C2)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.